molecular formula C16H13BrN2O B2791674 N-(3-bromobenzyl)-1H-indole-4-carboxamide CAS No. 1306186-59-3

N-(3-bromobenzyl)-1H-indole-4-carboxamide

Cat. No.: B2791674
CAS No.: 1306186-59-3
M. Wt: 329.197
InChI Key: HSCYBVOGZNRLKJ-UHFFFAOYSA-N
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Description

“N-(3-bromobenzyl)-1H-indole-4-carboxamide” is a compound that likely contains an indole group, which is a common structure in many natural products and pharmaceuticals . The “3-bromobenzyl” part suggests the presence of a benzyl group with a bromine atom at the 3rd position .


Molecular Structure Analysis

The structure of a similar compound, “N-(3-bromobenzyl) noscapine (N-BBN)”, was elucidated by X-ray crystallography . It’s reasonable to assume that “this compound” would have a similar structure, with a bromobenzyl group attached to an indole ring.


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, bromobenzyl compounds are often used in organic synthesis for the introduction of benzyl groups . They can undergo various reactions, including nucleophilic substitutions and coupling reactions.

Safety and Hazards

Bromobenzyl compounds can be hazardous. For instance, benzyl bromide is a strong lachrymator and is intensely irritating to skin and mucous membranes . It’s important to handle such compounds with appropriate safety precautions.

Future Directions

The future directions for “N-(3-bromobenzyl)-1H-indole-4-carboxamide” would depend on its intended applications. If it shows promise in areas like anticancer research, like “N-(3-bromobenzyl) noscapine” does , then further investigations into its potential as an antiproliferative agent could be warranted.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-1H-indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O/c17-12-4-1-3-11(9-12)10-19-16(20)14-5-2-6-15-13(14)7-8-18-15/h1-9,18H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCYBVOGZNRLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)C2=C3C=CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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